Angelicin

描述

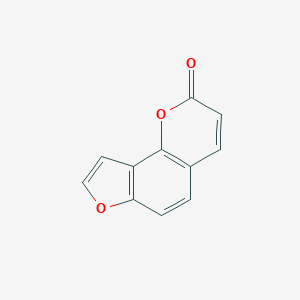

伞形花内酯: 是一种天然存在的有机化合物家族,称为角呋喃香豆素的母体化合物。从结构上看,它可以被认为是苯并吡喃-2-酮 与呋喃部分在 7,8- 位融合而成。 伞形花内酯常见于某些伞形科 和豆科 植物物种中,例如豆科植物 .

准备方法

合成路线:

- 伞形花内酯可以通过多种方法合成,包括光化学反应和化学合成。

- 一种常见的方法是使用紫外光对补骨脂素 (伞形花内酯的异构体)进行光异构化。补骨脂素可以从诸如补骨脂之类的植物中提取。

- 化学合成通常涉及环化反应以形成角呋喃香豆素结构。

- 由于其商业应用有限,伞形花内酯没有大规模工业生产。

- 研究仍在继续探索其潜在的治疗用途。

化学反应分析

反应:

- 伞形花内酯会经历各种反应,包括:

光加成反应: 伞形花内酯在紫外光照射下与 DNA 和不饱和脂肪酸反应形成单加合物。

氧化还原反应: 这些会改变呋喃香豆素环体系。

取代反应: 伞形花内酯可以在不同的位置进行亲核取代。

- 常见的试剂和条件取决于具体的反应类型。

- 与 DNA 和脂肪酸的光加合物是重要的产物。

- 也可能形成氧化或还原衍生物。

科学研究应用

Anti-Cancer Properties

Angelicin has demonstrated significant anti-cancer effects across various cell lines. Research indicates that it induces apoptosis through both intrinsic and extrinsic pathways, affecting cell viability in multiple cancer types, including:

- Prostate Cancer (PC-3)

- Cervical Carcinoma (HeLa)

- Breast Adenocarcinoma (MCF7)

- Colorectal Carcinoma (HCT116)

In particular, one study reported that this compound inhibited PC-3 cell growth in a dose-dependent manner, with an IC50 value of 65.2 µM after 48 hours of exposure. The compound was observed to induce chromatin condensation and cell cycle arrest in the sub-G1 phase, indicating early apoptotic events .

Anti-Viral and Erythroid Differentiation Effects

This compound has shown promise as an anti-viral agent. It exhibits comparable efficacy to established drugs like hydroxyurea in promoting erythroid differentiation and inhibiting viral replication . Its application in treating conditions such as sickle cell anemia is under investigation due to these properties.

Pro-Osteogenic Effects

Research has highlighted this compound's role in promoting bone health:

- Bone Remodeling : this compound enhances osteogenesis by activating pathways such as TGF-β/BMP and Wnt/β-catenin. It increases the expression of osteogenic markers and estrogen receptor alpha in osteoblasts .

- Chondrogenic Differentiation : The compound also supports the differentiation of pre-chondrocytes into chondrocytes, which is crucial for cartilage formation and repair .

Anti-Inflammatory Applications

Recent studies have identified this compound's potential in reducing inflammation associated with periodontal diseases. It has been shown to inhibit the growth of Porphyromonas gingivalis, a key pathogen in periodontitis, while also mitigating inflammatory responses in human periodontal ligament cells .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Anti-Cancer | Induces apoptosis in various cancer cell lines; effective in combination therapies. |

| Anti-Viral | Comparable to hydroxyurea for erythroid differentiation; potential use in sickle cell anemia. |

| Pro-Osteogenic | Enhances bone remodeling and promotes osteogenic differentiation; activates key signaling pathways. |

| Anti-Inflammatory | Inhibits P. gingivalis growth; reduces inflammation in periodontal disease models. |

Future Research Directions

Further investigations are warranted to explore:

- The molecular mechanisms through which this compound exerts its effects.

- Its pharmacokinetics and bioavailability to optimize therapeutic applications.

- Potential synergistic effects when combined with other natural compounds or pharmaceutical agents.

作用机制

- 伞形花内酯的作用机制涉及光活化。

- 在紫外光照射下,它会产生活性氧 (ROS),破坏细胞成分,包括 DNA 和蛋白质。

- 分子靶标包括 DNA 碱基和其他生物分子。

相似化合物的比较

- 由于其特定的结构和光化学特性,伞形花内酯在呋喃香豆素中是独一无二的。

- 类似的化合物包括其他呋喃香豆素,如佛手柑内酯 、补骨脂素 和补骨脂素 。

生物活性

Angelicin, a furocoumarin compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology, osteogenesis, and virology. This article provides a comprehensive review of this compound's biological activity, supported by case studies and research findings.

1. Anticancer Properties

This compound has shown significant anticancer effects across various cell lines. Notably, it induces apoptosis in cancer cells through intrinsic and extrinsic pathways.

Key Findings:

- Neuroblastoma Cells (SH-SY5Y): this compound demonstrated an IC50 value of 49.56 μM, significantly decreasing the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 while increasing cleaved caspases 3 and 9 .

- Prostate Cancer Cells (PC-3): In vitro studies revealed that this compound induced both early and late apoptosis in a dose-dependent manner. The IC50 was determined to be 65.2 μM after 48 hours of exposure .

- Lung Carcinoma Cells (A549): this compound inhibited cell growth by regulating ERK and JNK signaling pathways, leading to apoptosis and cell cycle arrest .

2. Osteogenic Effects

Research indicates that this compound promotes bone remodeling by enhancing osteoblast and pre-chondrocyte activity.

Mechanisms:

- Activation of the TGF-β/BMP and Wnt/β-catenin pathways.

- Increased expression of pro-osteogenic markers and estrogen receptor alpha (ERα) in osteogenesis .

3. Antiviral Activity

This compound has exhibited antiviral properties, particularly in erythroid differentiation, showing a greater efficacy compared to hydroxyurea, a commonly used drug .

4. Other Bioactivities

Recent studies have also explored this compound's potential against periodontitis due to its antimicrobial properties, which indirectly reduce bone loss associated with the disease .

Data Summary

The following table summarizes key experimental findings related to the biological activities of this compound:

Case Study 1: Neuroblastoma Treatment

A study on SH-SY5Y neuroblastoma cells revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers. This suggests potential for this compound as a therapeutic agent in neuroblastoma management.

Case Study 2: Prostate Cancer

In experiments with PC-3 prostate cancer cells, this compound not only inhibited cell growth but also induced chromatin condensation indicative of early apoptotic events. The study emphasized the compound's potential in treating aggressive prostate cancers.

属性

IUPAC Name |

furo[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDROKJSWHURZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C3=C1C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200321 | |

| Record name | Isopsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline], Solid | |

| Record name | Angelicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Angelicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

360.00 to 362.00 °C. @ 760.00 mm Hg | |

| Record name | Angelicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 20 mg/L, Very slightly soluble in water (20 mg/L), Soluble in methanol and ethanol | |

| Record name | Isopsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000224 [mmHg] | |

| Record name | Angelicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The combined action of 365 NM UV light & angelicin inhibited the injection of phage lambda into the host. The inhibition of injection is discussed in terms of photochemically induced crosslinking of the dna inside the phage heads. The electronic structures in the 1st excited states calculated by means of quantum chemistry according to the ppp method were very similar for xanthotoxin, psoralen, & angelicin. | |

| Record name | Isopsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

523-50-2 | |

| Record name | Isopsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopsoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Furo(2,3-H)(1)benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANGELICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZZ080D7BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Angelicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C, 138 - 139.5 °C | |

| Record name | Isopsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Angelicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。